1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide
Description
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide is a chemical compound with the molecular formula C₉H₉FN₂O₂S and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a methanesulfonamide group, making it a versatile scaffold in chemical research and industrial applications .
Properties
IUPAC Name |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2S/c10-9-3-1-8(2-4-9)7-12-15(13,14)6-5-11/h1-4,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPISSNRRDYKYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production: On an industrial scale, the production process may involve optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. This process leads to the formation of sulfone derivatives. The oxidation occurs at the sulfur atom of the methanesulfonamide group, increasing its oxidation state.
Reduction Reactions
Reduction reactions can be performed on this compound using reducing agents such as lithium aluminum hydride (LiAlH₄). These reactions typically result in the formation of amine derivatives. The reduction usually targets the cyano group, converting it into an amine group.
Substitution Reactions
Nucleophilic substitution reactions can occur with this compound under appropriate conditions. The cyano group or the fluorophenyl group can be replaced by other functional groups. These reactions require specific catalysts and reaction conditions to ensure selectivity and yield.
Hydrolysis Reactions
Hydrolysis reactions can be performed on related compounds containing cyano and sulfonamide groups. For instance, the hydrolysis of methyl 2-hydroxy-2-methyl-3-(4-fluorophenylthio)-propionate with potassium hydroxide in aqueous ethanol yields 2-hydroxy-2-methyl-3-(4-fluorophenylthio)-propionic acid . Such hydrolysis reactions are crucial in modifying the chemical structure and properties of these compounds .
रिएक्शन स्थितियाँ (Reaction Conditions)
Here is a markdown table summarizing typical reaction conditions for the chemical reactions of this compound:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂) or Potassium permanganate (KMnO₄) | Controlled temperature, aqueous or organic solvent | Sulfone derivatives |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions, inert atmosphere | Amine derivatives |
| Nucleophilic Substitution | Various nucleophiles | Appropriate solvent, catalyst (if needed) | Substituted products |
| Sulfonamide Formation | 4-Fluorobenzylamine, Methanesulfonyl chloride, Triethylamine | Controlled temperature, inert atmosphere, base (Triethylamine) | This compound |
Scientific Research Applications
Chemistry
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide serves as a crucial building block for synthesizing more complex molecules. Its unique chemical properties make it valuable in developing pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including:
- Substitution Reactions : It can undergo nucleophilic substitutions due to the presence of the cyano and sulfonamide groups.
- Coupling Reactions : The compound can be utilized in coupling reactions to form more complex structures.
Biochemical Assays
This compound is used extensively in biochemical assays to study enzyme inhibition and protein-ligand interactions. Its ability to bind to specific molecular targets allows researchers to investigate various biochemical pathways and cellular processes.
Drug Development
This compound has shown potential as a precursor for drug development, particularly in creating inhibitors for specific enzymes or receptors involved in disease processes. For instance, it has been studied for its effects on tyrosine kinase receptors, which are implicated in various cancers .
Enzyme Inhibition
A study demonstrated that derivatives of this compound effectively inhibited autotaxin, an enzyme linked to cancer metastasis. The investigation revealed that these compounds could significantly reduce the invasion of melanoma cells in vitro, highlighting their potential as therapeutic agents against cancer .
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. These studies indicate that the compound's mechanism may involve disrupting tubulin polymerization, essential for cancer cell division .
Mechanism of Action
The mechanism of action of 1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The binding of the compound to its target can lead to the modulation of biochemical pathways, affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, highlighting relevant research findings, mechanisms of action, and potential applications in medicine.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is hypothesized to act as an inhibitor of certain enzymes or receptors, leading to various pharmacological effects. The sulfonamide group is known for its ability to form hydrogen bonds, which may facilitate binding to target proteins.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound may exhibit significant antitumor properties. For instance, a related sulfonamide compound demonstrated the ability to inhibit autotaxin (ATX), an enzyme implicated in cancer progression. This inhibition led to reduced invasion and metastasis in melanoma cells in vitro and in vivo .
Anti-inflammatory Effects
Sulfonamide derivatives are often explored for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary data suggest that this compound may also share this property, potentially offering therapeutic benefits in conditions characterized by inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Studies on related compounds have shown that modifications in the aromatic ring or the sulfonamide moiety can significantly influence potency and selectivity against biological targets .
Study 1: Inhibition of Autotaxin
A study evaluated a series of sulfonamide derivatives for their ability to inhibit autotaxin activity. The most potent compounds exhibited IC50 values in the low nanomolar range, effectively reducing tumor cell invasion and chemoresistance in breast cancer models . This suggests that this compound could be developed further as a therapeutic agent against cancer.
Study 2: Anti-inflammatory Properties
In another investigation, sulfonamide derivatives were tested for their anti-inflammatory effects using rat models. The compounds demonstrated significant reductions in inflammatory markers, indicating potential applications in treating inflammatory diseases .
Data Tables
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | Autotaxin | TBD | Inhibition of tumor invasion |
| Related Sulfonamide A | COX-2 | 50 | Anti-inflammatory |
| Related Sulfonamide B | COX-1 | 75 | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
